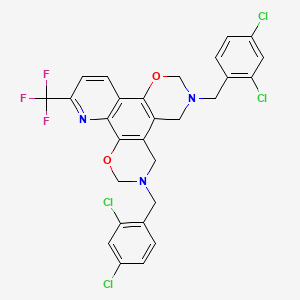
(1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- is a complex organic compound with a unique structure that combines multiple heterocyclic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the oxazino and pyrido rings. The dichlorophenyl and trifluoromethyl groups are then added through specific substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products and waste.
化学反应分析
Types of Reactions
(1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves halogenation or alkylation to introduce new substituents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often require specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated analogs.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases such as cancer or infectious diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to fit into binding sites with high specificity, thereby exerting its effects at the molecular level.
相似化合物的比较
Similar Compounds
- (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)-
- (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(methyl)-
- (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(ethyl)-
Uniqueness
The uniqueness of (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
属性
CAS 编号 |
41193-00-4 |
|---|---|
分子式 |
C28H20Cl4F3N3O2 |
分子量 |
629.3 g/mol |
IUPAC 名称 |
5,10-bis[(2,4-dichlorophenyl)methyl]-16-(trifluoromethyl)-3,12-dioxa-5,10,15-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),15,17-pentaene |
InChI |
InChI=1S/C28H20Cl4F3N3O2/c29-17-3-1-15(22(31)7-17)9-37-11-20-21-12-38(10-16-2-4-18(30)8-23(16)32)14-40-27(21)25-19(26(20)39-13-37)5-6-24(36-25)28(33,34)35/h1-8H,9-14H2 |
InChI 键 |
ZDZFVCAMTJIFEH-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C3=C(C4=C2CN(CO4)CC5=C(C=C(C=C5)Cl)Cl)N=C(C=C3)C(F)(F)F)OCN1CC6=C(C=C(C=C6)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



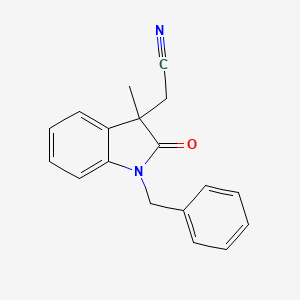

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
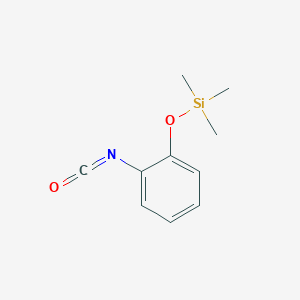
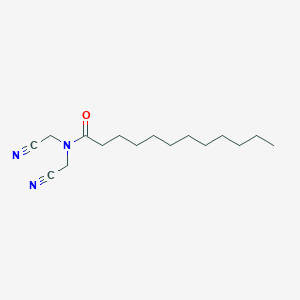

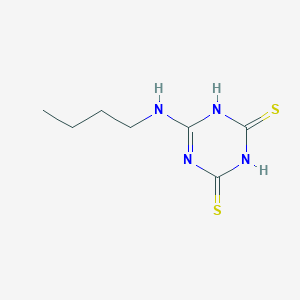

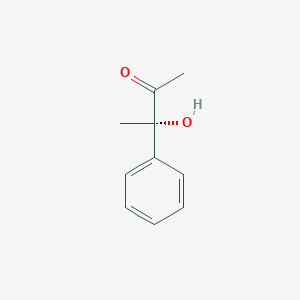

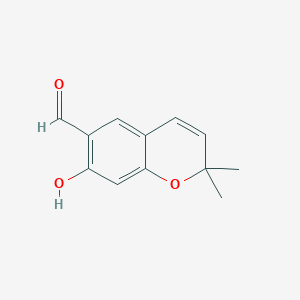
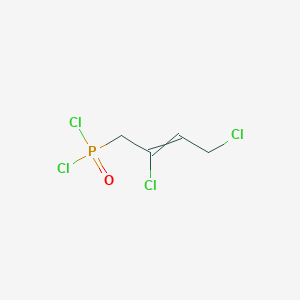
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
